

# Basic Toxicological Profile of 4-Fluoromethcathinone: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: *Flephedrone*

Cat. No.: *B607461*

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Disclaimer: This document summarizes the current publicly available toxicological data on 4-fluoromethcathinone (4-FMC). The information is intended for research, scientific, and drug development professionals. It is important to note that the body of research on 4-FMC is limited, and many aspects of its toxicology have not been thoroughly investigated.

## Introduction

4-Fluoromethcathinone (4-FMC), also known as **flephedrone**, is a synthetic stimulant of the cathinone class. It is a ring-substituted analogue of methcathinone and shares structural and pharmacological similarities with other psychostimulants like cocaine and methamphetamine, although it is generally considered to be less potent<sup>[1]</sup>. 4-FMC has been identified in products sold as "legal highs" or "bath salts" and has been associated with non-fatal and fatal intoxications<sup>[1]</sup>. Due to insufficient data regarding its dependence, abuse, and risks to public health, the World Health Organization has recommended it be kept under surveillance<sup>[1]</sup>. This guide provides a comprehensive overview of its basic toxicological profile based on available preclinical data.

## Acute Toxicity

There is a significant lack of publicly available data on the acute toxicity of 4-fluoromethcathinone, including specific LD50 values. General toxicological information from safety data sheets indicates that 4-FMC is "toxic if swallowed"[2]. In vivo studies in mice have shown that intraperitoneal administration of 4-FMC at doses ranging from 10 to 56 mg/kg results in increased locomotor activity[3].

Table 1: In Vivo Acute Toxicity Data for 4-Fluoromethcathinone

Species	Route of Administration	Dose Range (mg/kg)	Observed Effects	Reference
Mice	Intraperitoneal (i.p.)	10 - 56	Increased locomotor activity	[3]

## In Vitro Cytotoxicity

In vitro studies have begun to elucidate the cytotoxic potential of 4-FMC. Research on differentiated human neuroblastoma SH-SY5Y cells has shown that 4-FMC exerts cytotoxic effects, with these effects starting at a concentration of 500  $\mu$ M[4]. Comparative studies with other para-substituted methcathinone analogs suggest that the toxicity profile is influenced by the halogen substituent, with the order of toxicity being chloride > fluoride > hydrogen. This indicates that 4-chloromethcathinone (4-CMC) is more cytotoxic than 4-FMC[4].

Table 2: In Vitro Cytotoxicity Data for 4-Fluoromethcathinone

Cell Line	Assay	Exposure Duration	Effective Concentration	Key Findings	Reference
Differentiated SH-SY5Y	Not specified	24 hours	Starting at 500 $\mu$ M	4-FMC demonstrates cytotoxic potential in a neuronal cell model.	[4]

## Genotoxicity

Currently, there are no specific studies available in the public domain that have evaluated the genotoxic potential of 4-fluoromethcathinone using standard assays such as the Ames test (bacterial reverse mutation assay) or the in vivo micronucleus assay. However, studies on other synthetic cathinones have shown positive results in single-cell gel electrophoresis (comet) assays and micronucleus assays, indicating the potential for DNA damage[2][5]. Given the structural similarities, it is plausible that 4-FMC may also possess genotoxic properties, but this requires experimental verification.

## Metabolism

The metabolic fate of 4-fluoromethcathinone has not been fully elucidated. However, based on studies of structurally related synthetic cathinones, it is likely metabolized by cytochrome P450 (CYP) enzymes in the liver[6][7]. For the closely related compound mephedrone, CYP2D6 is the primary enzyme involved in its phase I metabolism[6]. The main metabolic pathways are expected to include:

- Reduction of the  $\beta$ -keto group: This would result in the formation of the corresponding alcohol metabolite.
- N-demethylation: Removal of the methyl group from the nitrogen atom.
- Hydroxylation of the aromatic ring: Addition of a hydroxyl group to the fluorophenyl ring.

These phase I metabolites are then likely to undergo phase II conjugation reactions, such as glucuronidation, to facilitate their excretion[8].

## Mechanism of Action and Toxicological Pathways

The primary mechanism of action of 4-FMC is its interaction with monoamine transporters. It functions as a catecholamine-selective substrate-type releaser, leading to an increase in extracellular levels of dopamine and norepinephrine[1][9]. It is a more efficacious releaser at the human norepinephrine transporter (hNET) than methamphetamine[10].

The toxicological effects of 4-FMC are believed to be a direct consequence of this potent monoaminergic activity.

## Neurotoxicity

The excessive release of dopamine and norepinephrine in the central nervous system can lead to excitotoxicity and oxidative stress, contributing to neurotoxic effects. Additionally, para-substituted methcathinones, including 4-FMC, are suggested to have a greater potential for serotonergic neurotoxicity compared to unsubstituted methcathinone[11]. While 4-FMC has a low potency as a partial agonist at 5-HT1A receptors and as an antagonist at 5-HT2A and 5-HT2C receptors, its interaction with the serotonin transporter (SERT) could contribute to these effects[9]. Studies on other synthetic cathinones suggest that neuroinflammation, potentially mediated through Toll-like receptor (TLR) signaling pathways like NF- $\kappa$ B and MAPK, could be a contributing factor to their neurotoxicity[11].

## Cardiotoxicity

The significant release of norepinephrine in the periphery can lead to pronounced cardiovascular effects. This, combined with its affinity for  $\alpha$ 1A adrenoceptors, may contribute to cardiotoxic effects, particularly at higher doses[9]. The resulting sympathomimetic stimulation can lead to tachycardia, hypertension, and potentially more severe cardiovascular events.

## Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 4-fluoromethcathinone are not widely published. However, standard methodologies for evaluating the toxicity of new psychoactive substances can be applied.

### In Vitro Cytotoxicity Assay (MTT Assay)

- **Cell Culture:** Human cell lines, such as SH-SY5Y (neuroblastoma) or HepG2 (hepatocellular carcinoma), are cultured in appropriate media and conditions.
- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Exposure:** Cells are treated with a range of concentrations of 4-FMC for a specified duration (e.g., 24, 48, or 72 hours).
- **MTT Incubation:** Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated to allow for the

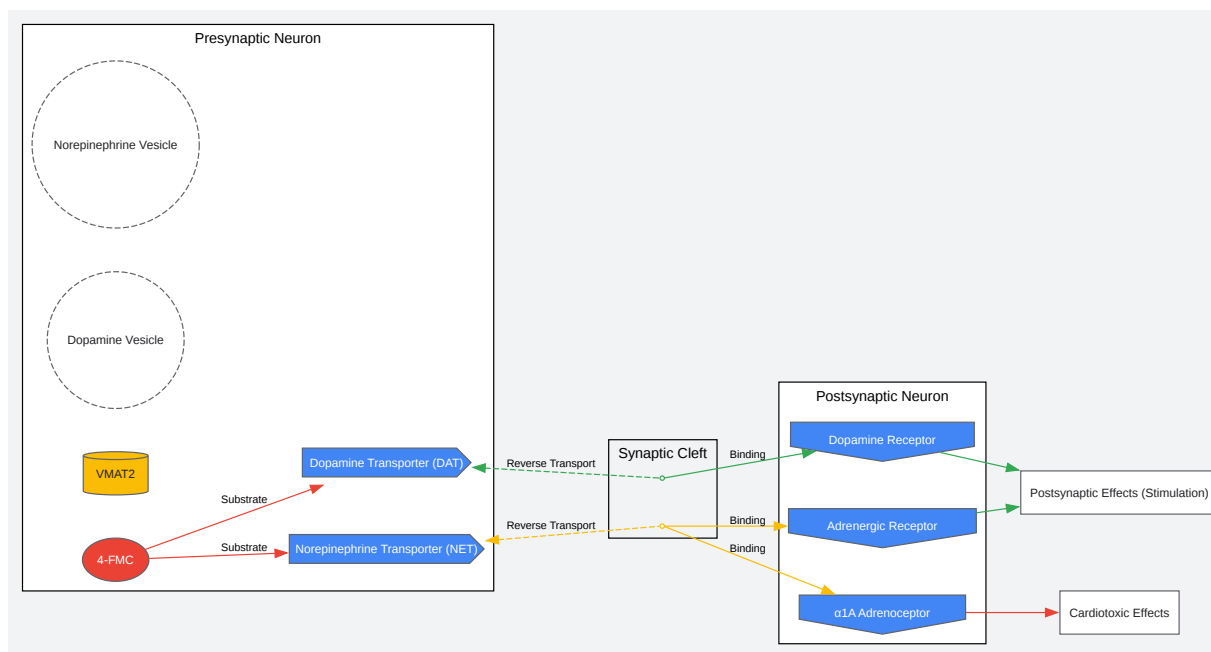
formation of formazan crystals by viable cells.

- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell viability) is calculated.

## In Vivo Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method)

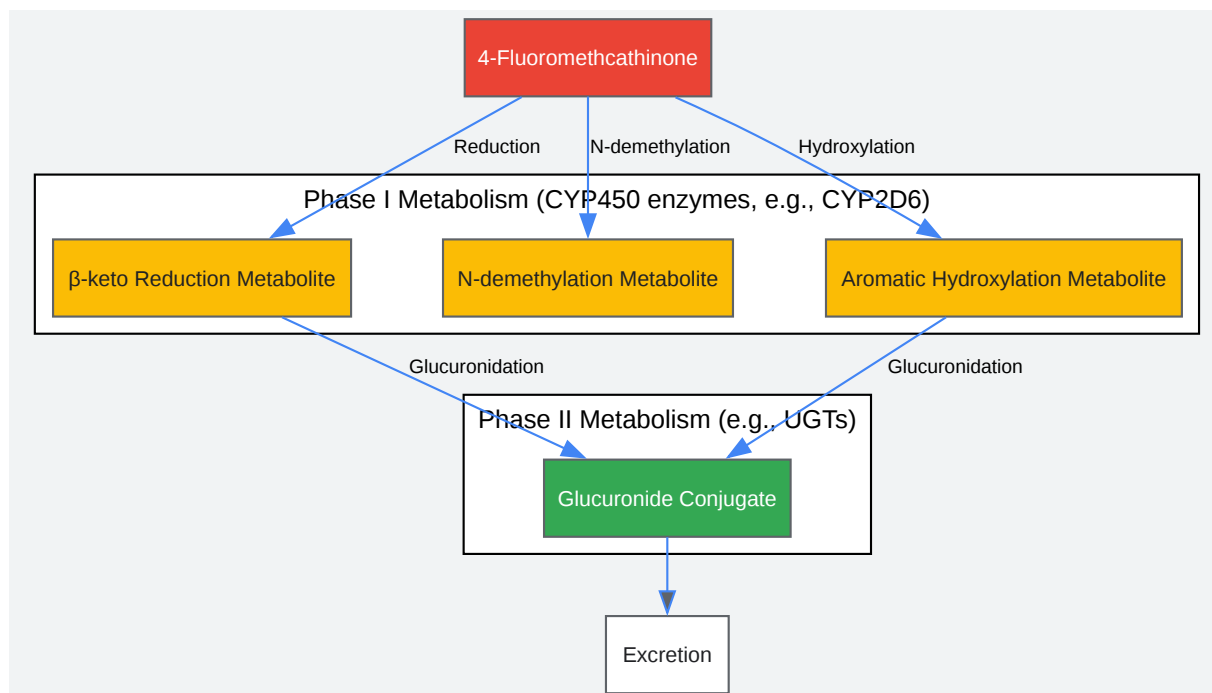
- Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.
- Housing and Acclimatization: Animals are housed in appropriate conditions with a standard diet and water ad libitum and are acclimatized to the laboratory environment.
- Dosing: A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). A small group of animals (typically 3) is dosed orally with 4-FMC.
- Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days.
- Stepwise Procedure: Depending on the outcome (survival or mortality), the dose for the next group of animals is either increased or decreased.
- Endpoint: The test allows for the classification of the substance into a toxicity class based on the observed mortality at different dose levels.

## Visualizations



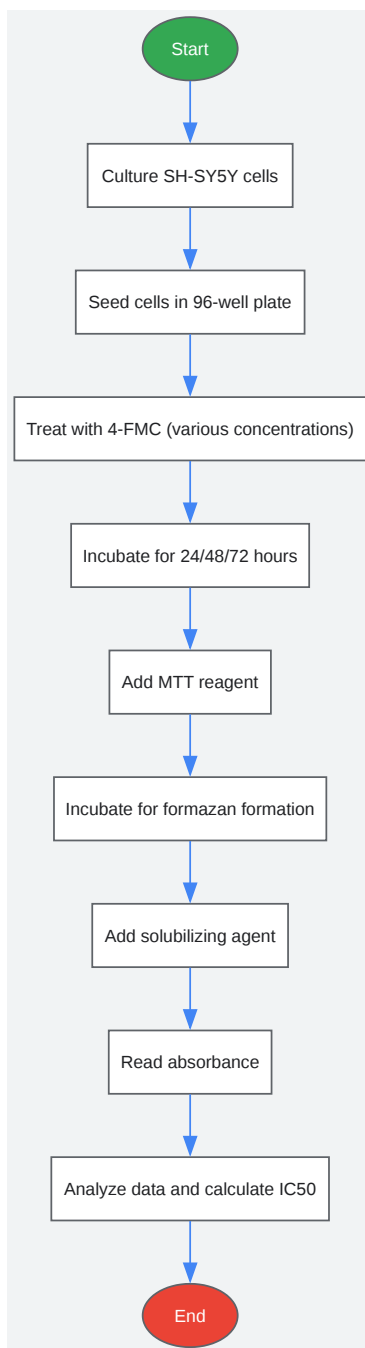
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Caption: Proposed mechanism of action of 4-fluoromethcathinone at the monoaminergic synapse.



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Caption: Hypothesized metabolic pathway of 4-fluoromethcathinone based on related compounds.



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